An In-depth Technical Guide to Dimethyl pimelate-d4
An In-depth Technical Guide to Dimethyl pimelate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl pimelate-d4, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document details its chemical properties, outlines a plausible synthesis protocol, and provides a comprehensive methodology for its application in quantitative analytical workflows.
Core Concepts and Applications
Dimethyl pimelate-d4 is the deuterium-labeled analog of Dimethyl pimelate. The strategic incorporation of four deuterium atoms provides a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.[1]
The primary applications of Dimethyl pimelate-d4 include:
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Internal Standard for Quantitative Analysis: It is used to correct for analyte loss during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency) in GC-MS and LC-MS methods.[1]
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Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking and quantification of the parent compound and its metabolites in biological matrices, aiding in the determination of pharmacokinetic profiles.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of Dimethyl pimelate and its deuterated analog is presented below for easy comparison.
Table 1: Physicochemical Properties
| Property | Dimethyl pimelate | Dimethyl pimelate-d4 |
| Molecular Formula | C₉H₁₆O₄ | C₉H₁₂D₄O₄ |
| Molecular Weight | 188.22 g/mol | 192.25 g/mol |
| CAS Number | 1732-08-7 | 120811-82-7 |
| Appearance | Clear, colorless liquid | Typically exists as a solid at room temperature |
| Boiling Point | 121-122 °C @ 11 mmHg | 250.3 ± 0.0 °C @ 760 mmHg |
| Density | 1.041 g/mL at 25 °C | 1.0 ± 0.1 g/cm³ |
| Refractive Index | n20/D 1.431 | 1.427 |
| SMILES | COC(=O)CCCCCC(=O)OC | O=C(OC)C([2H])([2H])CCCC([2H])([2H])C(OC)=O |
Table 2: Mass Spectrometry Data (Predicted for d4 variant)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Dimethyl pimelate | 188 | 157, 129, 115, 98, 87, 74, 59, 55 |
| Dimethyl pimelate-d4 | 192 | 161, 133, 117, 100, 89, 74, 59, 55 |
Experimental Protocols
Synthesis of Dimethyl pimelate-d4
The following is a plausible, detailed protocol for the synthesis of Dimethyl pimelate-d4 based on established methods for the deuteration of esters.
Principle: The synthesis involves the esterification of pimelic acid with deuterated methanol (Methanol-d4) in the presence of an acid catalyst.
Materials:
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Pimelic acid
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Methanol-d4 (CD₃OD)
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Sulfuric acid (concentrated)
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Anhydrous sodium sulfate
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a 100 mL round-bottom flask, add pimelic acid (10 g, 62.4 mmol) and Methanol-d4 (50 mL).
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Carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring.
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Attach a reflux condenser and heat the mixture to reflux for 4 hours.
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After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
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Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Dimethyl pimelate-d4.
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Purify the crude product by vacuum distillation to obtain pure Dimethyl pimelate-d4.
Quantitative Analysis using Dimethyl pimelate-d4 as an Internal Standard by GC-MS
This protocol describes a general procedure for the quantification of an analyte in a complex matrix using Dimethyl pimelate-d4 as an internal standard.
Materials:
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Analyte of interest
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Dimethyl pimelate-d4 (Internal Standard)
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Sample matrix (e.g., plasma, tissue homogenate)
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Organic solvent for extraction (e.g., ethyl acetate, hexane)
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GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of the analyte and Dimethyl pimelate-d4 in a suitable solvent.
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Create a series of calibration standards by spiking a known amount of the analyte stock solution into the sample matrix at different concentrations.
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Add a constant, known amount of the Dimethyl pimelate-d4 stock solution to each calibration standard.
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Sample Preparation (Liquid-Liquid Extraction):
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To 100 µL of the sample (or calibration standard), add 10 µL of the Dimethyl pimelate-d4 internal standard solution.
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Add 500 µL of the extraction solvent (e.g., ethyl acetate).
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
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Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 50 µL of a suitable solvent for GC-MS analysis.
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GC-MS Analysis:
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Injection Volume: 1 µL
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Injector Temperature: 250 °C
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Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both the analyte and Dimethyl pimelate-d4.
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Data Analysis:
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Integrate the peak areas of the analyte and the internal standard.
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Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
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Construct a calibration curve by plotting the response ratio against the analyte concentration.
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Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.
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Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
